4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide
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Overview
Description
4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound combines the structural features of quinazoline and sulfonamide, which are known for their anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide typically involves the reaction of 4-chloro-2-phenylquinazoline with various sulfonamides in dry N,N-dimethylformamide. This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline-sulfonamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring, potentially leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to sulfonic acids or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the quinazoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline and sulfonamide derivatives, which can exhibit different biological activities depending on the modifications made to the parent compound .
Scientific Research Applications
4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: Investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.
Medicine: Explored as a potential anticancer and antimicrobial agent due to its ability to target specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases and carbonic anhydrase enzymes. By inhibiting these targets, the compound can disrupt cellular processes essential for cancer cell proliferation and survival. This inhibition leads to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor inhibitor.
Erlotinib: Another quinazoline-based drug targeting receptor tyrosine kinases.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core structure.
Uniqueness
4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide is unique due to its combined quinazoline and sulfonamide structure, which imparts distinct biological activities. This hybrid structure allows it to target multiple pathways simultaneously, enhancing its therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
4-[(4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-23-18-9-5-4-8-17(18)19(24-20)14-6-2-1-3-7-14/h1-13H,(H2,21,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCKUZCRXUGVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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